1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol
Brand Name: Vulcanchem
CAS No.: 82945-27-5
VCID: VC5356172
InChI: InChI=1S/C9H8F3NO3/c10-9(11,12)8(14,6-13(15)16)7-4-2-1-3-5-7/h1-5,14H,6H2
SMILES: C1=CC=C(C=C1)C(C[N+](=O)[O-])(C(F)(F)F)O
Molecular Formula: C9H8F3NO3
Molecular Weight: 235.162

1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol

CAS No.: 82945-27-5

Cat. No.: VC5356172

Molecular Formula: C9H8F3NO3

Molecular Weight: 235.162

* For research use only. Not for human or veterinary use.

1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol - 82945-27-5

Specification

CAS No. 82945-27-5
Molecular Formula C9H8F3NO3
Molecular Weight 235.162
IUPAC Name 1,1,1-trifluoro-3-nitro-2-phenylpropan-2-ol
Standard InChI InChI=1S/C9H8F3NO3/c10-9(11,12)8(14,6-13(15)16)7-4-2-1-3-5-7/h1-5,14H,6H2
Standard InChI Key CEYAQLFOMNYIRE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C[N+](=O)[O-])(C(F)(F)F)O

Introduction

Structural and Molecular Characteristics

Chemical Identity

1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol (CAS: 330-72-3) features a propan-2-ol backbone substituted with a trifluoromethyl group at the 1-position, a phenyl group at the 2-position, and a nitro group at the 3-position . The compound’s stereochemistry arises from the chiral center at the 2-position, making enantioselective synthesis a focal point of research.

Table 1: Key Molecular Descriptors

PropertyValue
Empirical FormulaC9H8F3NO3\text{C}_9\text{H}_8\text{F}_3\text{NO}_3
Molecular Weight235.17 g/mol
Boiling Point204–204.5 °C (at 740 Torr)
Density1.242 ± 0.06 g/cm³
pKa12.46 ± 0.20

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the nitro group offers reactivity for further functionalization .

Synthesis and Asymmetric Catalysis

Henry Reaction with Cu(II)-Bisoxazolidine Catalysts

The asymmetric Henry (nitroaldol) reaction between trifluoromethyl ketones and nitroalkanes is the primary route to synthesize this compound. A representative protocol involves:

  • Catalyst Preparation: A Cu(OTf)2_2-bisoxazolidine complex is formed by stirring Cu(OTf)2_2 (0.10 mmol) and a chiral bisoxazolidine ligand (0.10 mmol) in anhydrous THF for 30 minutes .

  • Reaction Conditions: Nitromethane (10 mmol) is added, followed by cooling to −10°C. Tributylamine (0.20 mmol) and trifluoromethyl ketone (1.0 mmol) are introduced, yielding the product after 12–24 hours .

  • Enantioselectivity: Using (M,M)-cis-2:(P,P)-trans-2 catalysts, enantiomeric ratios (e.r.) of 86:14 (R:S) are achieved, whereas (P,P)-cis-2 catalysts invert selectivity to 79:21 (S:R) .

Table 2: Catalytic Performance in Henry Reactions

Catalyst SystemYield (%)e.r. (R:S)
Cu(OTf)2_2-(M,M)-cis-29286:14
Cu(OTf)2_2-(P,P)-cis-29379:21

The reaction’s efficiency hinges on the ligand’s stereoelectronic properties and the nitromethane’s nucleophilicity .

Physicochemical Properties

Spectral Characterization

1^1H NMR (400 MHz, CDCl3_3):

  • δ 7.42–7.63 (m, 5H, aromatic protons)

  • δ 5.10 (d, J=13.8J = 13.8 Hz, 1H) and 5.01 (d, J=13.8J = 13.8 Hz, 1H, diastereotopic CH2_2NO2_2)

  • δ 4.63 (s, 1H, OH) .

13^{13}C NMR (100 MHz, CDCl3_3):

  • δ 125.8 (q, J=288J = 288 Hz, CF3_3)

  • δ 139.2 (Caromatic_{\text{aromatic}})

  • δ 91.5 (C-OH) .

Stability and Reactivity

The compound’s pKa of 12.46 suggests moderate acidity, enabling deprotonation under basic conditions for further derivatization. The nitro group facilitates reduction to amines or oxidation to carbonyl compounds, while the trifluoromethyl group resists metabolic degradation .

Industrial and Pharmaceutical Applications

Chiral Building Blocks

The enantiomeric purity of 1,1,1-trifluoro-3-nitro-2-phenylpropan-2-ol makes it valuable for synthesizing fluorinated pharmaceuticals. For example, trifluoromethyl groups enhance blood-brain barrier penetration in CNS drugs .

Catalytic Intermediate

This alcohol serves as a precursor in palladium-catalyzed cross-couplings and organocatalytic transformations, enabling access to β-nitro alcohols and α-trifluoromethyl ketones .

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